1-(Isoxazol-3-yl)-3-phenylurea
Overview
Description
1-(Isoxazol-3-yl)-3-phenylurea is a compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Preparation Methods
The synthesis of 1-(Isoxazol-3-yl)-3-phenylurea typically involves the reaction of isoxazole derivatives with phenyl isocyanate. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another approach involves the use of metal-free synthetic routes, such as the (3 + 2) cycloaddition reaction of an alkyne with nitrile oxide . Industrial production methods often employ eco-friendly synthetic strategies to minimize waste and reduce costs.
Chemical Reactions Analysis
1-(Isoxazol-3-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can occur at the isoxazole ring or the phenyl ring, with reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Isoxazol-3-yl)-3-phenylurea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(Isoxazol-3-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
1-(Isoxazol-3-yl)-3-phenylurea can be compared with other similar compounds, such as:
N-(5-(tert-butyl)isoxazol-3-yl)-N’-phenylurea: This compound has been studied as a FLT3 inhibitor for the treatment of acute myeloid leukemia.
3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: These compounds have shown potential in the treatment of seizures. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Biological Activity
1-(Isoxazol-3-yl)-3-phenylurea is a compound that has garnered attention for its potential therapeutic applications, particularly as an inhibitor of FMS-like tyrosine kinase 3 (FLT3) in the treatment of acute myeloid leukemia (AML). This article explores its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound features a unique isoxazole ring fused with a phenylurea moiety, which is critical for its biological activity. The isoxazole ring contributes to the compound's ability to interact with target proteins, particularly kinases. The inhibition of FLT3, a receptor tyrosine kinase involved in cell signaling pathways that promote cell proliferation and survival, is a primary mechanism through which this compound exerts its effects.
Inhibition of FLT3
This compound derivatives have been shown to effectively inhibit FLT3 activity in vitro. A study by Gómez-Jeria et al. (2016) reported various analogs of this compound and their corresponding biological activities, including their potency against MV4-11 cells, a model for FLT3-ITD positive AML. The results indicated that certain derivatives exhibited significant inhibition percentages at concentrations as low as 100 nM (Table 1) .
Table 1: Biological Activities of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Analogues
Compound | log(IC50) MV4-11 | log(I) FLT3 |
---|---|---|
1 | 0.49 | 1.82 |
2 | 1.09 | 1.59 |
3 | 2.55 | 1.10 |
... | ... | ... |
16i | - | - |
Antiproliferative Activity
The antiproliferative effects of these compounds were assessed using the MV4-11 cell line, with IC50 values indicating the concentration required to inhibit cell growth by 50%. The study highlighted that some derivatives not only inhibited FLT3 phosphorylation but also induced apoptosis in a concentration-dependent manner .
Preclinical Studies
In vivo studies demonstrated the efficacy of specific derivatives in tumor regression models. For instance, compound 16i led to complete tumor regression in an MV4-11 xenograft model at a dosage of 60 mg/kg/day without significant body weight loss, indicating a favorable therapeutic index .
Clinical Relevance
FLT3 mutations are prevalent in AML patients, making the development of effective inhibitors crucial for improving clinical outcomes. Research indicates that while some existing FLT3 inhibitors have underwhelming results, novel compounds like those derived from isoxazole and phenylurea frameworks show promise due to their enhanced potency against both wild-type and mutant forms of FLT3 .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications on the phenyl and isoxazole rings can significantly impact biological activity. For example, substituents on the phenyl ring can enhance binding affinity and selectivity towards FLT3 .
Key Findings:
- Substituent Effects: Electron-donating groups generally increase potency.
- Ring Modifications: Alterations to the isoxazole ring can lead to variations in solubility and pharmacokinetic profiles.
Properties
IUPAC Name |
1-(1,2-oxazol-3-yl)-3-phenylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(12-9-6-7-15-13-9)11-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKMVCCHMNNIET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NOC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424243 | |
Record name | Urea, N-3-isoxazolyl-N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55807-72-2 | |
Record name | Urea, N-3-isoxazolyl-N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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